molecular formula C14H18FN3O4S B2485968 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034541-68-7

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2485968
CAS No.: 2034541-68-7
M. Wt: 343.37
InChI Key: KVBQDYSKRVPDDM-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide is a high-purity chemical compound intended for research and development applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the specific scientific literature for potential applications and handling procedures. All necessary safety data sheets should be referenced prior to use.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O4S/c1-17-12-7-10(15)11(8-13(12)18(2)23(17,20)21)16-14(19)9-3-5-22-6-4-9/h7-9H,3-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQDYSKRVPDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3CCOCC3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a thiadiazole ring and a tetrahydropyran moiety. The presence of a fluorine atom and dioxido groups enhances its chemical reactivity and biological profile.

Biological Activities

1. Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has indicated that compounds with similar structures exhibit significant activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential
Recent studies suggest that thiadiazole derivatives can act as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, compounds derived from thiadiazoles have shown efficacy against human cancer cell lines in vitro.

3. Anti-inflammatory Effects
Thiadiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Studies

Several studies have highlighted the biological activities of related thiadiazole compounds:

  • Antitubercular Activity: A study demonstrated that specific thiadiazole derivatives exhibited potent antitubercular activity against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard drugs, indicating their potential as novel therapeutic agents .
  • Anticancer Studies: In vitro assays revealed that certain thiadiazole derivatives induced apoptosis in various cancer cell lines (e.g., breast and lung cancer). The compounds were shown to disrupt mitochondrial membrane potential and activate apoptotic pathways .

Research Findings

A summary of key research findings regarding the biological activity of thiadiazole derivatives is presented in the table below:

Activity Type Research Findings Reference
AntimicrobialSignificant inhibition against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in various human cancer cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro
AntitubercularPotent activity against Mycobacterium tuberculosis with low MIC values

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related carboxamide derivatives, focusing on core scaffolds, substituents, synthetic strategies, and inferred pharmacological properties.

Structural Analogues and Substituent Effects

Compound Name Core Structure Substituents Key Features Potential Applications
Target Compound Benzo[c][1,2,5]thiadiazole 6-Fluoro, 1,3-dimethyl, tetrahydro-2H-pyran-4-carboxamide Enhanced solubility (pyran ring), metabolic stability (fluorine, dimethyl) Kinase inhibition, antimicrobial
5-Chloro-N-[2-(6-fluoro-3-methyl-...) Benzo[c][1,2,5]thiadiazole 6-Fluoro, 3-methyl, thiophene-2-carboxamide, chloro Higher lipophilicity (chlorine, thiophene) Pesticides (analogous to diflubenzuron)
Dasatinib (BMS-354825) Thiazole Chloro-methylphenyl, piperazinyl pyrimidine Kinase inhibitor (BCR-ABL, SRC) Oncology
ND-11543 Imidazo[2,1-b]thiazole Trifluoromethyl pyridinyl piperazine Antitubercular activity (high yield: 62% via EDC coupling) Infectious diseases
BP 27384 Thiazole Chloro-methylphenyl, piperazinyl pyrimidine Structural similarity to Dasatinib Kinase inhibition

Key Observations

Core Structure :

  • The target compound’s benzo[c][1,2,5]thiadiazole core is distinct from thiazole (Dasatinib) or imidazo-thiazole (ND-11543) scaffolds. The sulfone and fluorine groups may enhance electron-withdrawing effects, improving binding affinity .
  • Compared to ’s benzothiadiazole analogue, the target’s 1,3-dimethyl groups likely reduce metabolic degradation by steric hindrance .

Fluorine: Common in ND-11543 and the target compound; enhances metabolic stability and bioavailability .

Synthetic Routes :

  • EDC-mediated coupling (used for ND-11543) is a plausible method for forming the carboxamide bond in the target compound .
  • Yields for similar compounds (e.g., 62% for ND-11543) suggest optimization challenges depending on substituent reactivity .

However, direct evidence is absent in the provided data .

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